methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate is a structurally complex compound featuring:
- A benzoate ester backbone.
- An acetamide linkage connecting the benzoate to a 1,2,3-benzothiadiazin-2-yl heterocycle.
- Substituents including 6-chloro, 4-phenyl, and 1,1-dioxido (sulfone) groups on the benzothiadiazin ring.
Properties
IUPAC Name |
methyl 4-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-32-23(29)16-7-10-18(11-8-16)25-21(28)14-27-26-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)33(27,30)31/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFUMKMBFOKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate (CAS No. 1031574-89-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H18ClN3O5S, with a molecular weight of 483.9 g/mol. The compound features a complex structure that includes a benzothiadiazine moiety known for various biological activities.
Research indicates that compounds containing the benzothiadiazine scaffold exhibit multiple mechanisms of action:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. The presence of the benzothiadiazine ring enhances its interaction with bacterial enzymes.
- Enzyme Inhibition : Studies have demonstrated that derivatives of benzothiadiazines can act as inhibitors for various enzymes, including acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Properties : Some derivatives within this class have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzothiadiazine derivatives, including this compound. Results indicated that while some derivatives exhibited strong activity against specific bacterial strains, others showed limited efficacy .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of various benzothiadiazine derivatives on urease and acetylcholinesterase demonstrated that modifications to the side chains significantly affected potency. Methyl 4-{[(6-chloro...]} was noted for its moderate inhibition against urease .
- Cytotoxicity in Cancer Models : In vitro studies assessing the cytotoxic effects on cancer cell lines revealed that certain modifications to the benzothiadiazine scaffold enhanced its anticancer activity. The compound's ability to inhibit CDK enzymes was highlighted as a promising avenue for further research into cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the evidence, focusing on structural features , synthetic pathways , and hypothesized bioactivity .
Structural Comparison
Key Observations:
- Heterocyclic Core: The target’s benzothiadiazin ring is distinct from β-lactams (SS1), thiazolidinones (SS4), and quinazolinones. The sulfone group enhances polarity and may influence binding specificity compared to sulfur-containing analogs .
- Substituents: The 6-Cl and 4-Ph groups on the benzothiadiazin could enhance lipophilicity and π-π stacking interactions, contrasting with SS1’s polar dimethylaminophenyl group .
Hypothesized Bioactivity
Q & A
Q. What are the optimized synthetic routes for methyl 4-{[...]benzoate, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Iodination/Chlorination : Halogenation of precursor benzoate derivatives under controlled conditions (e.g., using iodine monochloride or SOCl₂) .
- Acylation : Coupling the benzothiadiazin moiety via acetyl chloride intermediates in anhydrous solvents (e.g., DMF or THF) with catalytic bases like triethylamine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >95% purity .
Purity is confirmed via HPLC (C18 column, UV detection) and elemental analysis (deviation <0.4% for C, H, N) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying acetyl, benzothiadiazin, and benzoate moieties. For example:
- Aromatic protons (δ 6.8–8.3 ppm), acetyl methyl (δ 2.1–2.5 ppm), and sulfonyl groups (no direct protons) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₉ClN₃O₅S: 496.07) .
Q. How does solubility in common solvents influence experimental design for biological assays?
- Methodological Answer :
- Polar solvents : DMSO (≥50 mg/mL) is preferred for stock solutions due to the compound’s low aqueous solubility (<0.1 mg/mL in PBS).
- Stability : Preclude freeze-thaw cycles; store aliquots at -20°C in anhydrous DMSO to avoid hydrolysis of the ester group .
- Vehicle controls : Use DMSO concentrations ≤0.1% in cell-based assays to minimize cytotoxicity .
Advanced Research Questions
Q. How can contradictions in reported biological activities of benzothiadiazin derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural nuances : Verify regiochemistry (e.g., 1,2,3-benzothiadiazin vs. 1,4-benzothiazinone) via X-ray crystallography .
- Assay conditions : Compare buffer pH (e.g., sulfonyl group reactivity varies at pH 7.4 vs. 6.5) .
- Metabolite interference : Use LC-MS to rule out degradation products in cell lysates .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Kinase assays : Use ADP-Glo™ kinase assay for ATP-competitive inhibitors (e.g., tyrosine kinase targets) .
- Fluorescence polarization (FP) : Screen for binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., acetazolamide for CA inhibition) .
Q. How can computational methods predict its interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model binding to sulfonamide-binding pockets (e.g., CA II: PDB ID 3KS3) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (20 ns trajectories, RMSD <2 Å) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with logP and IC₅₀ values .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs, monitor via LC-MS for hydrolysis of methyl ester to carboxylic acid .
- Structural analogs : Compare with ethyl ester derivatives (e.g., ) to determine ester group lability .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar benzothiazole/benzothiadiazine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
